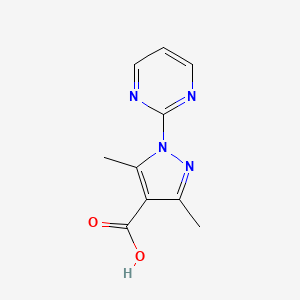
3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
3,5-Dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid, commonly referred to as DM-Pyrazole-4-carboxylic acid (DMPCA), is an organic compound that has been widely studied in scientific research due to its unique properties and potential applications. DMPCA is a derivative of pyrazole, an aromatic heterocyclic compound that is found in a variety of natural products and pharmaceuticals. DMPCA has been used in a variety of scientific research fields, including organic synthesis, drug discovery, and biochemistry.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
The compound, as part of novel pyrazole derivatives, has shown potential in scientific research for its antimicrobial and anticancer activities. Specifically, derivatives synthesized from this compound were evaluated and found to exhibit higher anticancer activity compared to the reference drug, doxorubicin, along with possessing good to excellent antimicrobial activity. This highlights its potential in the development of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis of Novel Isoxazolines and Isoxazoles
Research into the synthesis of novel isoxazolines and isoxazoles involving derivatives of this compound has been explored. The process involved intramolecular cyclization and subsequent reactions to yield new isoxazolines and isoxazoles, indicating the versatility of this compound in the synthesis of potentially biologically active molecules (Rahmouni et al., 2014).
Synthesis of Polyheterocyclic Systems
The compound's derivatives have been used in the synthesis of new polyheterocyclic systems, demonstrating pronounced antimicrobial properties. The presence of the 3,5-dimethyl-1H-pyrazol-1-yl moiety has been crucial in exhibiting antimicrobial activity, illustrating the compound's role in creating complex molecules with significant biological activities (Sirakanyan et al., 2021).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
Studies have also shown the synthesis of derivatives that significantly inhibit the growth of cancer cells, specifically the MCF-7 human breast adenocarcinoma cell line. This indicates the compound's utility in cancer research, particularly in the search for new anticancer compounds (Abdellatif et al., 2014).
Insecticidal and Antibacterial Potential
Further studies have involved the synthesis of pyrimidine linked pyrazole heterocyclics exhibiting insecticidal and antimicrobial potential. This demonstrates the compound's role in developing agents for agricultural use, highlighting its broad range of applications in scientific research (Deohate & Palaspagar, 2020).
Mecanismo De Acción
Target of Action
The primary target of 3,5-dimethyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid is the Cyclin-Dependent Kinase 2 (CDK2). CDK2 is a crucial protein in cell cycle regulation, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound can halt cell cycle progression, which can lead to the death of rapidly dividing cells, such as cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Propiedades
IUPAC Name |
3,5-dimethyl-1-pyrimidin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-8(9(15)16)7(2)14(13-6)10-11-4-3-5-12-10/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRZFAVDWOPMSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=CC=N2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2,5-Difluorophenyl)methyl]azetidine](/img/structure/B1486483.png)
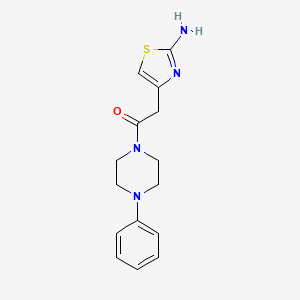
![N-[(2-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1486487.png)

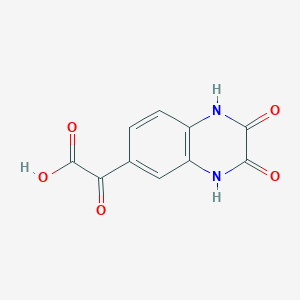


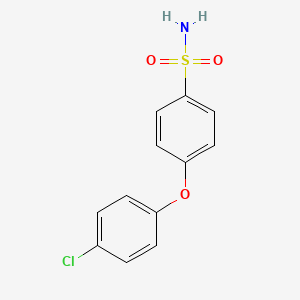
![N-[2-(4-fluorophenyl)ethyl]-3-methylcyclohexan-1-amine](/img/structure/B1486494.png)
![4-methyl-N-[(4-methylphenyl)methyl]cyclohexan-1-amine](/img/structure/B1486496.png)

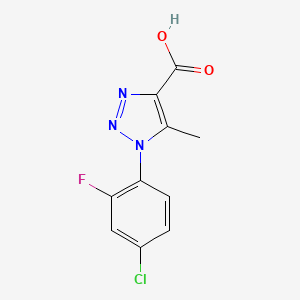
![(1-Cyclopropylethyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1486499.png)